molecular formula C12H10N2 B15226230 Pyridazino[1,2-a]cinnoline

Pyridazino[1,2-a]cinnoline

Cat. No.: B15226230
M. Wt: 182.22 g/mol
InChI Key: FUDJEAQZGHZHIT-UHFFFAOYSA-N
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Description

Pyridazino[1,2-a]cinnoline is a heterocyclic compound that features a fused ring system combining pyridazine and cinnoline structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing pyridazino[1,2-a]cinnoline involves the rhodium (III)-catalyzed redox-neutral annulation of pyrazolidinones with diazo compounds. This reaction is performed under mild conditions and offers good regioselectivity and functional group tolerance . Another method involves the intramolecular cyclization of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulfide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure high yield and purity, essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Pyridazino[1,2-a]cinnoline undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms, usually facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.

Scientific Research Applications

Pyridazino[1,2-a]cinnoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of pyridazino[1,2-a]cinnoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to allosteric sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its fused ring system, which combines the properties of both pyridazine and cinnoline. This unique structure enhances its potential for biological activity and makes it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

pyridazino[1,2-a]cinnoline

InChI

InChI=1S/C12H10N2/c1-2-6-12-11(5-1)7-10-13-8-3-4-9-14(12)13/h1-10H

InChI Key

FUDJEAQZGHZHIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN3N2C=CC=C3

Origin of Product

United States

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